7-Methyltetradecane is a branched alkane with the chemical formula . It belongs to the class of organic compounds known as branched alkanes, which are acyclic hydrocarbons characterized by having a general formula of . This compound is notable for its structural configuration, which influences its physical and chemical properties.
7-Methyltetradecane can be classified under the following categories:
The compound is often sourced from natural products or synthesized through various chemical methods. Its CAS Registry Number is 6165-39-5, and it has been studied for its potential applications in various scientific fields .
The synthesis of 7-methyltetradecane can be approached through several methods, including:
For example, a common laboratory synthesis might involve the reaction of tetradecane with methyl iodide under specific conditions to yield 7-methyltetradecane .
The molecular structure of 7-methyltetradecane consists of a tetradecane backbone with a methyl group attached at the seventh carbon atom. The structural representation can be described using various notations:
CCCCCCCCCCCC(C)CC
InChI=1S/C15H32/c1-4-6-8-10-12-14-15(3)13-11-9-7-5-2/h15H,4-14H2,1-3H3
The molecular weight of 7-methyltetradecane is approximately 212.4146 g/mol .
7-Methyltetradecane can participate in various chemical reactions typical of alkanes:
These reactions typically require specific conditions such as heat or light to proceed effectively .
The mechanism of action for the reactions involving 7-methyltetradecane largely depends on the type of reaction:
For example, during halogenation, the process begins with the homolytic cleavage of the halogen molecule, generating halogen radicals that react with the alkane to form alkyl halides.
The compound exhibits typical characteristics of saturated hydrocarbons, including low reactivity under standard conditions but may undergo substitution reactions when exposed to strong oxidizing agents or halogens .
7-Methyltetradecane has several applications in scientific research and industry:
Due to its structural properties, it may also be used in studies related to lipid chemistry and material science .
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6